molecular formula C24H22ClN3O4S B11642483 Methyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Methyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B11642483
M. Wt: 484.0 g/mol
InChI Key: LIXOVGJUYAIPQQ-UHFFFAOYSA-N
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Description

METHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes various functional groups such as cyano, carbamoyl, and sulfanyl groups

Preparation Methods

The synthesis of METHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE involves multiple steps. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in the synthesis include methylating agents, chlorinating agents, and sulfanyl compounds. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Addition: Addition reactions can occur at the double bonds present in the compound.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

METHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within biological systems. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

METHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE can be compared with similar compounds such as:

The uniqueness of METHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H22ClN3O4S

Molecular Weight

484.0 g/mol

IUPAC Name

methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C24H22ClN3O4S/c1-3-14-8-10-15(11-9-14)27-19(29)13-33-23-17(12-26)20(16-6-4-5-7-18(16)25)21(22(30)28-23)24(31)32-2/h4-11,20-21H,3,13H2,1-2H3,(H,27,29)(H,28,30)

InChI Key

LIXOVGJUYAIPQQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(C(=O)N2)C(=O)OC)C3=CC=CC=C3Cl)C#N

Origin of Product

United States

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